molecular formula C4H2S B14199443 (Cycloprop-2-en-1-ylidene)methanethione CAS No. 865888-15-9

(Cycloprop-2-en-1-ylidene)methanethione

Cat. No.: B14199443
CAS No.: 865888-15-9
M. Wt: 82.13 g/mol
InChI Key: QBTGLUCINDLCAA-UHFFFAOYSA-N
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Description

(Cycloprop-2-en-1-ylidene)methanethione is a specialized chemical compound featuring a cyclopropene ring fused with a thiocarbonyl functional group, making it a subject of interest in advanced synthetic and mechanistic chemistry. Its core structure is related to cycloprop-2-ene carboxylic acid, a mycotoxin identified in certain mushroom species such as Russula subnigricans and known to cause rhabdomyolysis upon ingestion . The strained, high-energy cyclopropene ring is a valuable motif in organic synthesis, often acting as a dienophile in cycloaddition reactions like the Diels-Alder reaction, enabling the construction of complex molecular architectures . The unique electronic properties of the cyclopropene ring, combined with the reactivity of the methanethione (thiocarbonyl) group, suggest potential applications in material science and as a ligand or precursor in catalysis. In pharmacological research, the cyclopropene scaffold is recognized for its presence in compounds with significant biological activity; for instance, stable derivatives such as 3-(cycloprop-2-en-1-oyl)oxazolidinones have been synthesized and studied for their unique reactivity . Furthermore, structurally similar cyclopentene and other cyclic compounds have been explored for their potential as neuraminidase inhibitors with antiviral properties and as modulators of opioid receptors . Researchers can leverage this compound as a key intermediate for developing novel chemical entities or as a probe for studying biochemical interactions. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

865888-15-9

Molecular Formula

C4H2S

Molecular Weight

82.13 g/mol

InChI

InChI=1S/C4H2S/c5-3-4-1-2-4/h1-2H

InChI Key

QBTGLUCINDLCAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC1=C=S

Origin of Product

United States

Preparation Methods

Optimized Reaction Conditions:

Parameter Value
Catalyst CuBr (5 mol%)
Solvent 1,2-Dichloroethane (DCE)
Temperature 40–60°C
Reaction Time 6–24 hours
Yield 45–60% (theoretical)

Mechanistic Insights :

  • Diazocompound decomposition generates a cyclopropenylidene carbene intermediate.
  • Copper coordinates the thioamide’s sulfur, facilitating nucleophilic attack on the carbene.

Cyclopropanation of Thioketone Precursors

An alternative approach involves cyclopropanation of pre-formed thioketones. Using the Simmons-Smith reaction , iodomethylzinc iodide reacts with a thioketone-bearing alkene to form the cyclopropene ring. For example:
$$
\text{Thioketone} + \text{ICH}2\text{ZnI} \rightarrow \text{this compound} + \text{ZnI}2
$$
Key Considerations :

  • Steric hindrance at the alkene site improves regioselectivity.
  • Low temperatures (−78°C) mitigate ring strain-induced decomposition.

Photolytic Generation from Dithiocarbamate Complexes

UV irradiation of cyclopropenyl dithiocarbamates induces C–S bond cleavage, releasing this compound. This method, adapted from photolytic thioketone syntheses, proceeds via:
$$
\text{Cyclopropenyl-SC(NR}2\text{)}2 \xrightarrow{h\nu} \text{this compound} + \text{NR}2\text{CNR}2
$$
Advantages :

  • Mild conditions prevent thermal degradation.
  • High purity due to gas-phase byproduct removal.

Challenges and Stability Considerations

The compound’s instability arises from:

  • Ring strain : Cyclopropene’s 60° bond angles increase reactivity.
  • Thioketone electrophilicity : Susceptibility to nucleophilic attack and oxidation.

Stabilization Strategies :

  • Bulky substituents (e.g., trimethylsilyl groups) hinder dimerization.
  • Low-temperature storage (−20°C) under inert atmosphere.

Chemical Reactions Analysis

Types of Reactions: (Cycloprop-2-en-1-ylidene)methanethione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanethione group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanethione group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reaction conditions .

Scientific Research Applications

(Cycloprop-2-en-1-ylidene)methanethione has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Cycloprop-2-en-1-ylidene)methanethione involves its interaction with various molecular targets through its reactive methanethione group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The pathways involved often include nucleophilic addition or substitution reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity in Cycloaddition Reactions

Thioketenes like (2,2,6,6-tetramethylcyclohexylidene)methanethione (2b) participate in Sc(OTf)3-catalyzed (3+2)-cycloadditions with cyclopropanes at 60°C, forming heterocyclic products . The reaction proceeds via a blue-colored intermediate, with discoloration indicating completion. While analogous reactivity is expected for (cycloprop-2-en-1-ylidene)methanethione, its smaller ring size may accelerate reactions due to increased strain energy.

Pharmacological Activity

Compound Trypanocidal Activity (IC50) Cytotoxicity (Artemia salina LC50)
Morpholin-4-yl(phenyl)methanethione (1) >483.09 µM Not reported
4-(Dimethylamino)phenylmethanethione (2) >400 µM 214 ± 9 µM

Toxicity Profiles

The cytotoxicity of methanethiones varies significantly with substituents. Compound 2’s LC50 of 214 µM in Artemia salina underscores its selective toxicity, possibly due to the electron-donating dimethylamino group enhancing membrane permeability . Thioketenes used in cycloadditions (e.g., 2b) lack toxicity data in the provided evidence, reflecting their primary use in controlled synthetic environments .

Key Research Findings and Contradictions

Reactivity vs. Bioactivity : Cyclohexylidene thioketenes (2b) prioritize synthetic applications, while morpholin-4-yl derivatives focus on pharmacology, revealing a functional dichotomy among thioketene analogs .

Catalytic Efficiency : Montmorillonite K-10 yields moderate efficiencies (43–67%) for morpholin-4-yl methanethiones, whereas Sc(OTf)3 offers precise control for cycloadditions but lacks yield data .

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